Des-arg(9)-bradykinin is a kinin, a vasoactive peptide derived from the enzymatic cleavage of kininogen by kallikreins. [] It is formed from the metabolism of bradykinin by the removal of the C-terminal arginine residue by the enzyme kininase I. [, ] Des-arg(9)-bradykinin acts primarily as an agonist of the bradykinin B1 receptor (B1R), while bradykinin itself primarily activates the bradykinin B2 receptor (B2R). [, , , , , ]
Unlike the constitutively expressed B2R, B1R expression is typically low under physiological conditions but significantly upregulated during inflammation and tissue injury. [, , , , , ] This inducible nature of B1R, coupled with the generation of des-arg(9)-bradykinin during inflammation, suggests a crucial role for this peptide in inflammatory responses and related pathologies.
Des-Arg9-bradykinin is a peptide derived from bradykinin, a potent vasodilator involved in various physiological processes. It is characterized by the absence of the terminal arginine residue, which significantly alters its biological activity. This compound primarily acts as an agonist for the bradykinin B1 receptor, demonstrating selectivity over the B2 receptor. Its structure and function have made it a subject of interest in pharmacological research, particularly concerning pain, inflammation, and cardiovascular regulation.
Des-Arg9-bradykinin is synthesized from bradykinin through enzymatic cleavage. The primary source of bradykinin in the human body is plasma, where it is generated from kininogen by the action of kallikrein. Various studies have reported that des-Arg9-bradykinin can also be identified in biological fluids, highlighting its role in physiological responses and potential pathological conditions .
Des-Arg9-bradykinin belongs to the class of peptides known as kinins. It is specifically categorized as a kinin B1 receptor agonist. This classification is crucial as it delineates its mechanism of action and potential therapeutic applications.
The synthesis of des-Arg9-bradykinin typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptides with high purity and yield.
Des-Arg9-bradykinin consists of a chain of eight amino acids, specifically:
The molecular formula for des-Arg9-bradykinin is C42H58N10O11S, with a molecular weight of approximately 883.03 g/mol. The absence of the terminal arginine affects its conformation and interaction with receptors compared to native bradykinin .
Des-Arg9-bradykinin participates in several biochemical reactions primarily through its interaction with kinin receptors. Its binding to the B1 receptor initiates intracellular signaling pathways that lead to various physiological effects such as vasodilation and modulation of pain perception.
Des-Arg9-bradykinin exerts its effects primarily through activation of the B1 receptor, which leads to:
Studies have shown that des-Arg9-bradykinin can inhibit certain cellular processes such as dendritic cell migration while promoting cytokine production (e.g., interleukin-12), indicating its dual role in inflammation and immune response modulation .
Des-Arg9-bradykinin is typically presented as a white to off-white powder with solubility in water and other polar solvents.
Relevant data indicate that modifications at specific amino acid positions can significantly alter these properties, enhancing its therapeutic potential .
Des-Arg9-bradykinin has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4